N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide
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Overview
Description
N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 1,3,4-thiadiazole ring, along with the methoxyphenyl and propanamidobenzamide groups, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole core. One common method involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone to form the thiadiazole ring . The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, while the propanamidobenzamide moiety is typically added via an amide coupling reaction using reagents such as carbodiimides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency. Common solvents used in these reactions include ethanol, methanol, and dichloromethane, while catalysts such as triethylamine may be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ether under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activities .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
N-{5-[2-(4-METHOXYPHENYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE can be compared with other 1,3,4-thiadiazole derivatives:
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C21H22N4O3S/c1-3-18(26)22-16-9-7-15(8-10-16)20(27)23-21-25-24-19(29-21)13-6-14-4-11-17(28-2)12-5-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,26)(H,23,25,27) |
InChI Key |
HWQKPKDGEAVEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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